N-[1-(3-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine
Description
N-[1-(3-Fluoro-4-methoxyphenyl)ethyl]cyclopropanamine is a secondary amine featuring a cyclopropane ring attached to an ethylamine backbone, with a 3-fluoro-4-methoxyphenyl substituent. The compound’s structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups on the aromatic ring, which may influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
N-[1-(3-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C12H16FNO/c1-8(14-10-4-5-10)9-3-6-12(15-2)11(13)7-9/h3,6-8,10,14H,4-5H2,1-2H3 |
InChI Key |
KLFYHZWAERRYGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)F)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and cyclopropylamine.
Formation of Intermediate: The aldehyde group of 3-fluoro-4-methoxybenzaldehyde is reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Cyclopropanation: The alcohol is then converted to a cyclopropane derivative through a cyclopropanation reaction using a reagent such as diazomethane.
Amine Formation: Finally, the cyclopropane derivative is reacted with cyclopropylamine under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic routes mentioned above can be scaled up for larger production if needed.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, methanol, elevated temperatures.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-[1-(3-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropane ring and the amine group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
Table 2: Molecular Properties and Stability
Biological Activity
N-[1-(3-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine is a chemical compound that has attracted attention due to its potential biological activities, particularly in the context of central nervous system (CNS) interactions and its implications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₈FNO, with a molecular weight of approximately 209.26 g/mol. The compound features a cyclopropanamine moiety linked to an ethyl group, which is further substituted with a 3-fluoro-4-methoxyphenyl group. The presence of fluorine and methoxy groups enhances its potential biological activity by influencing its binding affinity to various biological targets.
The mechanism of action for this compound involves its interaction with specific receptors and enzymes within the CNS. The structural rigidity provided by the cyclopropane ring, along with the electron-donating properties of the methoxy group and the electron-withdrawing nature of the fluorine atom, may enhance the compound's selectivity and affinity for certain targets.
Biological Activity
Preliminary studies suggest that this compound exhibits various biological activities, particularly in neuropharmacology:
- Cytotoxicity : Research indicates that compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including leukemia cells. The unique substituents in this compound may contribute to its antiproliferative properties .
- CNS Activity : Initial evaluations suggest that this compound could interact with dopamine and serotonin transporters, which are critical in regulating mood and behavior. This interaction may position it as a candidate for further exploration in treating neurological disorders .
Comparative Analysis
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is provided below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-[1-(2-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine | Lacks the methoxy group | May alter binding properties and biological activity |
| N-[1-(4-methoxyphenyl)ethyl]cyclopropanamine | Lacks fluorine | Potentially different selectivity for receptors |
| 3-Fluoro-N-(2-methylphenyl)cyclopropanamine | Contains a methyl group instead of ethyl | Altered lipophilicity affecting receptor interaction |
This table illustrates how variations in substituents can lead to significant differences in biological activity and pharmacological profiles.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds. For instance, research on pyrrolo[1,2-a]quinoxaline derivatives demonstrated promising cytotoxic potential against leukemia cell lines while maintaining low toxicity towards normal cells . These findings underscore the importance of structural modifications in enhancing therapeutic efficacy.
In another study focusing on dopamine transporter ligands, compounds similar to this compound were assessed for their binding affinities, revealing that fluoro-substituted compounds exhibited higher selectivity for dopamine transporters compared to their unsubstituted counterparts . This suggests that the incorporation of fluorine into the structure may be beneficial for developing selective CNS-active agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
